molecular formula C26H21F3N2O3 B3004685 (2-oxo-4-phenyl-6-(phenylamino)cyclohex-1-enyl)-N-(4-(trifluoromethoxy)phenyl)formamide CAS No. 1024174-02-4

(2-oxo-4-phenyl-6-(phenylamino)cyclohex-1-enyl)-N-(4-(trifluoromethoxy)phenyl)formamide

Cat. No.: B3004685
CAS No.: 1024174-02-4
M. Wt: 466.46
InChI Key: XBQQNWSBYMNZNI-UHFFFAOYSA-N
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Description

The compound (2-oxo-4-phenyl-6-(phenylamino)cyclohex-1-enyl)-N-(4-(trifluoromethoxy)phenyl)formamide is a complex organic molecule characterized by its unique structural features, including a cyclohexene ring, phenyl groups, and a trifluoromethoxy phenyl formamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-oxo-4-phenyl-6-(phenylamino)cyclohex-1-enyl)-N-(4-(trifluoromethoxy)phenyl)formamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Cyclohexene Ring: Starting from a suitable cyclohexanone derivative, the cyclohexene ring can be formed through a series of aldol condensation reactions.

    Introduction of Phenyl Groups: Phenyl groups can be introduced via Friedel-Crafts alkylation or acylation reactions.

    Amination: The phenylamino group is introduced through nucleophilic substitution reactions using aniline derivatives.

    Formamide Formation: The final step involves the reaction of the intermediate with 4-(trifluoromethoxy)benzoyl chloride to form the formamide moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylamino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the cyclohexene ring, converting it to a hydroxyl group.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Electrophiles such as halogens (Cl₂, Br₂) or nitrating agents (HNO₃).

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Hydroxyl derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The presence of the trifluoromethoxy group is particularly interesting due to its influence on the compound’s lipophilicity and metabolic stability.

Medicine

Medicinal chemistry explores this compound for its potential therapeutic applications. Its structural features suggest it could be a candidate for drug development, particularly in targeting specific enzymes or receptors involved in disease pathways.

Industry

In the industrial sector, this compound may be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism by which (2-oxo-4-phenyl-6-(phenylamino)cyclohex-1-enyl)-N-(4-(trifluoromethoxy)phenyl)formamide exerts its effects depends on its interaction with molecular targets. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The trifluoromethoxy group can enhance binding affinity through hydrophobic interactions and electronic effects.

Comparison with Similar Compounds

Similar Compounds

    (2-oxo-4-phenyl-6-(phenylamino)cyclohex-1-enyl)-N-(4-methoxyphenyl)formamide: Similar structure but with a methoxy group instead of a trifluoromethoxy group.

    (2-oxo-4-phenyl-6-(phenylamino)cyclohex-1-enyl)-N-(4-chlorophenyl)formamide: Contains a chloro group instead of a trifluoromethoxy group.

Uniqueness

The presence of the trifluoromethoxy group in (2-oxo-4-phenyl-6-(phenylamino)cyclohex-1-enyl)-N-(4-(trifluoromethoxy)phenyl)formamide imparts unique properties such as increased lipophilicity and metabolic stability, which can enhance its performance in biological systems compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

2-hydroxy-4-phenyl-6-phenylimino-N-[4-(trifluoromethoxy)phenyl]cyclohexene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21F3N2O3/c27-26(28,29)34-21-13-11-20(12-14-21)31-25(33)24-22(30-19-9-5-2-6-10-19)15-18(16-23(24)32)17-7-3-1-4-8-17/h1-14,18,32H,15-16H2,(H,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZCUXDNLFMJVOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=NC2=CC=CC=C2)C(=C1O)C(=O)NC3=CC=C(C=C3)OC(F)(F)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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